molecular formula C9H15NO2 B2938501 N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide CAS No. 2276318-95-5

N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide

Cat. No.: B2938501
CAS No.: 2276318-95-5
M. Wt: 169.224
InChI Key: NRFPPMTXSQSCST-ZKCHVHJHSA-N
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Description

N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is an organic compound with the molecular formula C10H17NO2 This compound features a cyclobutyl ring substituted with a methoxy group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide typically involves the reaction of 3-methoxycyclobutylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Formation of N-[(3-Hydroxycyclobutyl)methyl]prop-2-enamide.

    Reduction: Formation of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamine.

    Substitution: Formation of N-[(3-Substituted-cyclobutyl)methyl]prop-2-enamide, where the substituent depends on the reagent used.

Scientific Research Applications

N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)acrylamide
  • N-(Isobutoxymethyl)acrylamide
  • N-(Hydroxymethyl)acrylamide

Uniqueness

N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This distinguishes it from other similar compounds that may have different ring structures or substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-methoxycyclobutyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-6-7-4-8(5-7)12-2/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFPPMTXSQSCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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